molecular formula C13H20N2O2 B1518050 (6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1156397-47-5

(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1518050
CAS No.: 1156397-47-5
M. Wt: 236.31 g/mol
InChI Key: VTFHZHLFHONCBJ-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of an amino group and a tert-butyl ester. Its molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, and it features a dimethyl-substituted phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity. Additionally, the hydrolysis of the carbamate moiety can release active metabolites that may exert pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory pathways, potentially through the modulation of transcription factors like NF-κB, which plays a crucial role in inflammation .
  • Antiproliferative Effects : There is evidence indicating that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology .

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of several carbamate derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Properties

Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited NF-κB activation in vitro. The most potent analogs showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

3. Antiproliferative Activity

In a study assessing various compounds for their antiproliferative effects on cancer cells, this compound displayed notable activity against several cancer lines. The compound was found to induce apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
Anti-inflammatoryInhibition of NF-κBModulation of pro-inflammatory cytokines
AntiproliferativeInduces apoptosisActivation of caspase pathways

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic concentrations. However, comprehensive toxicological evaluations are necessary for clinical applications .

Properties

IUPAC Name

tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8-6-7-10(14)11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHZHLFHONCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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